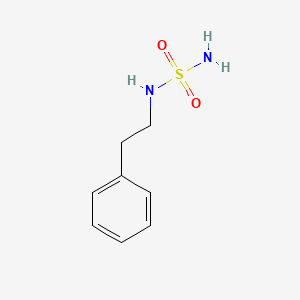

Phenethylsulfamide

Description

Structure

3D Structure

Properties

CAS No. |

710-15-6 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(sulfamoylamino)ethylbenzene |

InChI |

InChI=1S/C8H12N2O2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,9,11,12) |

InChI Key |

PJPREWNCIPMGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Phenethylsulfamide and Its Analogs

Classical and Contemporary Synthetic Routes for Phenethylsulfamide Core

The fundamental structure of this compound is typically assembled through well-known reactions that form the key sulfonamide linkage. These methods often begin with readily available precursor molecules.

Precursor Chemistry and Reaction Pathways (e.g., N-phenethylacetamide conversion)

In the field of chemistry, a precursor is a compound that is a starting point for a chemical reaction that results in another compound. viclabs.co.uk Precursors are fundamental in the synthesis of a wide array of products, from pharmaceuticals to materials. viclabs.co.uk

A documented pathway to a phenethylsulfonamide core involves the conversion of N-phenethylacetamide. cbijournal.com This transformation serves as a key step in the synthesis of more complex molecules. For instance, the resulting N-phenethylsulfonamide can be further reacted in multi-step syntheses. cbijournal.com The management and regulation of precursor chemicals are critical due to their potential use in various applications. nddcb.gov.lkcirs-group.com

Sulfonylation Reactions and Optimization Conditions

Sulfonylation is a key chemical reaction used to form sulfonamides. This process typically involves reacting an amine with a sulfonyl chloride in the presence of a base. mdpi.comnih.gov A general method for synthesizing sulfonamides involves dissolving the amine, such as the intermediate compound 7, in a solvent like dichloromethane. A sulfonyl chloride and a base, for example triethylamine (B128534), are then added to the solution, which is stirred at a controlled temperature, often 0 °C. mdpi.com

The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the mixture is worked up by pouring it into a saturated aqueous solution of sodium bicarbonate and extracting the product with a solvent like chloroform. The combined organic layers are then washed, dried, and the solvent is removed to yield the crude product, which is subsequently purified. mdpi.com

Several methods exist for the synthesis of sulfonamides, including reactions of amines with in-situ prepared sulfonyl chlorides from thiols or sulfonic acids. organic-chemistry.org For example, the combination of hydrogen peroxide (H₂O₂), and thionyl chloride (SOCl₂) can convert thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in high yields and short reaction times. organic-chemistry.org Another approach involves the indium-catalyzed sulfonylation of amines, which is effective for a wide range of substrates, including those that are less reactive or sterically hindered. organic-chemistry.org

Optimization of these reaction conditions is crucial for maximizing the yield and purity of the desired this compound. Factors that can be adjusted include the choice of solvent, the type of base used, the reaction temperature, and the stoichiometry of the reactants. For instance, in some cases, a stronger base like sodium hydroxide (B78521) may be used instead of triethylamine to facilitate certain transformations, such as elimination reactions to form vinyl sulfonamides. mdpi.com The use of potassium or sodium metabisulfite (B1197395) as a sulfur dioxide source has also been explored in radical-based sulfonylation reactions. rsc.org

Advanced Synthetic Strategies for Structural Diversification

To explore the structure-activity relationships of this compound-containing molecules, chemists employ advanced synthetic strategies that allow for the introduction of diverse chemical functionalities. These methods include late-stage functionalization and stereoselective synthesis.

Late-Stage Functionalization and Derivatization Approaches

Late-stage functionalization (LSF) refers to the chemical modification of complex molecules at a late point in their synthesis. wikipedia.org This strategy is highly valuable as it allows for the rapid generation of a variety of analogs from a common advanced intermediate, which can help in understanding structure-activity relationships and improving molecular properties. wikipedia.orgnih.gov LSF can be achieved through various reactions, including C-H functionalization, which directly modifies the carbon-hydrogen bonds of a molecule. wikipedia.orgrsc.org Visible-light photocatalysis has emerged as a powerful tool for LSF, enabling clean and site-specific modifications under mild conditions. rsc.org

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. shimadzu.comnih.gov In the context of this compound analogs, derivatization can be used to introduce a wide range of substituents onto the core structure. For example, a primary sulfonamide can be a versatile starting point for derivatization. nih.gov One approach involves the late-stage diversification of a benzaldehyde (B42025) intermediate, which can undergo reductive amination followed by reaction with various sulfonyl chlorides to produce a library of sulfonamide analogs. nih.gov This strategy allows for the exploration of different substituents on the aryl ring of the sulfonamide. nih.gov

The table below illustrates examples of derivatization approaches for amines and sulfonamides.

| Starting Material | Reagent/Method | Product Type |

| Amine | Sulfonyl chloride, Et3N, CH2Cl2 | Sulfonamide |

| Primary Sulfonamide | NHC-catalyzed deamination | Sulfinate |

| Benzaldehyde Intermediate | Reductive amination, then R-SO2Cl, DIPEA, CH2Cl2 | Tertiary Sulfonamide |

| Amine | Trifluoroacetic (TFA) anhydride | TFA-derivatized amine |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry. nih.govnumberanalytics.com Stereoselective synthesis methods aim to produce a single enantiomer or diastereomer of a chiral compound, which is crucial as different stereoisomers can have distinct biological activities. mdpi.com

For the synthesis of chiral this compound analogs, several strategies can be employed. One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. chiroblock.com For instance, the stereoselective synthesis of chiral sulfinamides, which can be precursors to other sulfur-containing chiral compounds, has been achieved through catalytic asymmetric methods. researchgate.net These methods often involve the use of bifunctional chiral catalysts to control the stereochemistry of the reaction. researchgate.net

The development of stereoselective routes allows for the preparation of specific enantiomers of this compound analogs, enabling detailed investigation into their stereochemistry-dependent properties and interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Ligand-Target Interaction Analysis of Phenethylsulfamide Derivatives

The interaction between a ligand, such as a this compound derivative, and its biological target is a highly specific process governed by non-covalent forces. nih.govfrontiersin.org Analyzing these interactions provides critical insights into the mechanism of action and the structural requirements for binding. mdpi.com

The nature and position of substituent groups on the this compound scaffold can dramatically alter its biological activity. reachemchemicals.com This is a cornerstone of medicinal chemistry, where small molecular modifications can lead to profound changes in pharmacological outcomes. scielo.br

Research on naltrindole (B39905) (NTI) derivatives, which share structural similarities with this compound-containing compounds, has demonstrated the profound impact of N-substituents on their functional activities at the δ opioid receptor (DOR). mdpi.comresearchgate.net For instance, the substitution pattern on the nitrogen atom can determine whether a compound acts as an agonist, antagonist, or even an inverse agonist. mdpi.comresearchgate.net In a series of NTI derivatives, replacing an N-methyl group with different substituents, including those containing a phenethyl moiety, can switch a compound from an agonist to an antagonist. nih.gov

Specifically, studies have shown that while NTI itself is a neutral antagonist at the DOR, derivatives with certain N-substituents can exhibit a full range of activities, from full inverse agonists to full agonists. mdpi.comresearchgate.net For example, benzylsulfonamide and phenethylsulfonamide NTI derivatives were found to be DOR agonists, whereas other derivatives with smaller or different N-substituents acted as inverse agonists or neutral antagonists. mdpi.com This suggests that the size and nature of the substituent on the sulfonamide nitrogen play a key role in modulating the functional response. mdpi.com The length between the phenyl ring of the substituent and the core morphinan (B1239233) structure appears to be a critical determinant of agonist activity. mdpi.com

| Substituent Group | General Effect on Activity | Reference |

| Benzyl/Phenethyl on N | Tend to confer agonist activity in NTI derivatives | mdpi.com |

| Cyclopropyl on N | Can lead to potent inverse agonism in NTI derivatives | mdpi.comresearchgate.net |

| Electron-Withdrawing Groups (e.g., halogens) | Can alter physicochemical properties, potentially improving absorption and permeability | nih.gov |

| Electron-Donating Groups (e.g., methyl) | Can increase hydrophobicity and alter bioavailability and receptor interaction | nih.gov |

The phenethyl group (a phenyl ring attached to an ethyl group) is a common structural motif in many biologically active compounds, including this compound derivatives. This moiety is often crucial for establishing key interactions within the binding pocket of a receptor. nih.govnih.gov

In the context of opioid receptor ligands, the N-phenethyl substituent has been shown to be a significant contributor to high affinity and agonist activity at the µ-opioid receptor (MOR). nih.gov However, its effect can be modulated by other parts of the molecule, sometimes leading to antagonistic activity. nih.gov The "message-address" concept, proposed by Portoghese, provides a framework for understanding this, where the core scaffold (the "address") determines receptor recognition, and the N-substituent (the "message") modulates the functional output. nih.gov

The flexibility of the ethyl linker in the phenethyl moiety allows the phenyl ring to adopt various conformations, enabling it to interact favorably with hydrophobic pockets or aromatic residues within the receptor's binding site. The length of the chain connecting the phenyl ring to the core structure can be a critical factor in determining the functional activity of the ligand. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net Since the biological activity of a molecule is highly dependent on its three-dimensional shape, understanding the preferred conformations of this compound derivatives is essential. slideshare.netfrontiersin.org The biologically active conformation, the one that binds to the receptor, is not necessarily the lowest energy conformation in solution. researchgate.net

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.govbiointerfaceresearch.com This is achieved by comparing the structures of several active molecules and identifying their common features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

For sulfonamide-containing ligands, the S=O groups of the sulfonamide moiety can act as hydrogen bond acceptors, and their spatial orientation is different from the C=O group in corresponding amides. mdpi.comresearchgate.net This difference in geometry can influence how the molecule fits into the binding site and interacts with the receptor, potentially leading to different functional outcomes. mdpi.comresearchgate.net Computational methods are often employed to generate and analyze the conformational space of a molecule to propose a pharmacophore model. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational and statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comspu.edu.symdpi.com By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive synthesis and testing. spu.edu.synih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netresearchgate.net They can be broadly categorized into several classes:

Constitutional (1D) descriptors: These describe the basic composition of a molecule, such as molecular weight and atom counts. researchgate.net

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the molecule and include information about its size and shape.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. spu.edu.sy

The selection of appropriate descriptors is a critical step in building a robust QSAR model. kg.ac.rs The goal is to choose a set of descriptors that are highly correlated with the biological activity but not highly correlated with each other. kg.ac.rs Software packages like DRAGON can calculate thousands of molecular descriptors from a chemical structure. talete.mi.it Machine learning algorithms and statistical methods are then used to select the most relevant descriptors and build the predictive model. arxiv.orgnih.gov

| Descriptor Class | Examples | Information Encoded | Reference |

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic molecular composition | researchgate.net |

| Topological (2D) | Connectivity Indices | Molecular branching and shape | |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape | |

| Physicochemical | logP, pKa, Molar Refractivity | Lipophilicity, acidity, polarizability | spu.edu.sy |

Computational modeling plays a pivotal role in modern SAR studies. mdpi.comarxiv.orguniroma2.it Techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interactions between a ligand and its target receptor at an atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It uses a scoring function to estimate the binding affinity, which can be correlated with biological activity. nih.gov Docking studies can help to rationalize the observed SAR and predict how modifications to the ligand structure will affect its binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of interactions. This can reveal subtle aspects of ligand binding that are not apparent from static docking poses.

These computational methods, combined with QSAR and pharmacophore modeling, provide a powerful toolkit for understanding the SAR of this compound derivatives. oncodesign-services.com They enable researchers to build predictive models that can accelerate the discovery and optimization of new drug candidates. arxiv.orgcrpsonline.com

Bioisosteric Modifications of this compound and Their Academic Implications

Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile, has been a cornerstone of medicinal chemistry. researchgate.net In the context of this compound, researchers have explored various bioisosteric modifications to modulate its activity, with a significant focus on replacing or modifying its core structural components.

N-Acylsulfonamide Analogs as Carboxylic Acid Bioisosteres

The N-acylsulfonamide moiety is a well-regarded bioisosteric replacement for carboxylic acids. researchgate.nethyphadiscovery.com This substitution is often employed to improve a compound's pharmacokinetic properties, such as metabolic stability and cell permeability, while maintaining or enhancing its biological activity. researchgate.netnih.gov The N-acylsulfonamide group's acidity and ability to form key hydrogen bonds often mimic those of a carboxylic acid, allowing it to interact with similar biological targets. nih.govresearchgate.net

In the pursuit of novel therapeutic agents, scientists have synthesized and evaluated a range of N-acylsulfonamide analogs. For instance, research into quorum sensing inhibitors for the bacterium Xylella fastidiosa involved replacing the carboxylic acid of the natural signal molecule with an N-acylsulfonamide group. researchgate.net This modification led to the discovery of potent biofilm inhibitors. researchgate.net Specifically, aromatic N-acylsulfonamides demonstrated significant activity, with the nature of the substituent on the phenyl ring influencing whether the compound inhibited or promoted biofilm formation. researchgate.net

A systematic study of the structure-property relationships of N-acylsulfonamides and their bioisosteres provided valuable insights for medicinal chemists. nih.govnih.gov This research compared the physicochemical properties of various N-acylsulfonamide surrogates, including those with oxetane (B1205548) and 5-membered ring heterocycles replacing the acyl group. nih.govcardiff.ac.uk The data on acidity, lipophilicity, permeability, and solubility helps in making informed decisions during the lead optimization phase of drug discovery. nih.govnih.gov

| Compound Name | Modification | Key Finding |

| N-Acylsulfonamide analogs | Carboxylic acid bioisostere | Can modulate biofilm production in bacteria. researchgate.net |

| Oxetane-containing analogs | N-acyl group replacement | Offers a means to modulate physicochemical properties. nih.govcardiff.ac.uk |

| 5-Membered ring heterocycle analogs | N-acyl group replacement | Provides alternative scaffolds for property modulation. nih.govcardiff.ac.uk |

Exploration of Alternative Linkers and Core Scaffolds for Activity Modulation

Beyond the acyl group, modifications to the linker and the core scaffold of this compound analogs have been explored to fine-tune their biological activity. Structure-activity relationship (SAR) studies are fundamental in understanding how such structural changes impact the molecule's interaction with its biological target. oncodesign-services.com

For example, in the development of inhibitors for the enzyme 5-lipoxygenase, researchers synthesized analogs of caffeic acid phenethyl ester (CAPE) with different linkers between the caffeoyl and aryl moieties. nih.gov The introduction of propargyl and allyl linkers through Sonogashira and Heck cross-coupling reactions, respectively, allowed for an investigation into the effects of linker flexibility on inhibitory activity. nih.gov The results indicated that modifications to the ester linkage were crucial for potency, with some ether and dimer analogs showing significantly higher activity than the parent compound. nih.gov

In a different therapeutic area, the investigation of naltrindole derivatives for the delta opioid receptor (DOR) revealed that the N-substituent on the sulfonamide moiety plays a critical role in determining the functional activity of the compound. researchgate.net By synthesizing a series of analogs with different N-substituents, researchers were able to identify compounds that acted as full inverse agonists, while others, like phenethylsulfonamide, exhibited full agonist activity. researchgate.net This highlights the profound impact that seemingly minor structural modifications can have on the pharmacological profile of a molecule.

The systematic exploration of different linkers and core scaffolds is a powerful strategy in medicinal chemistry. It allows for the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer therapeutic agents. nih.govnih.gov

| Compound Name | Modification | Key Finding |

| Caffeic acid phenethyl ester (CAPE) analogs | Propargyl and allyl linkers | Linker flexibility and type significantly impact 5-lipoxygenase inhibition. nih.gov |

| Naltrindole derivatives | N-substituent on sulfonamide | The N-substituent determines the functional activity at the delta opioid receptor. researchgate.net |

Molecular Mechanisms of Action of Phenethylsulfamide Analogs

Ion Channel Modulation by Phenethylsulfamide Chemotypes

Beyond GPCRs, this compound-related structures can modulate the activity of ion channels, which are critical for neuronal excitability and synaptic transmission.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is an ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the brain. nih.govwikipedia.org Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site to enhance its function. wikipedia.orgnih.gov They typically work by slowing the receptor's deactivation or desensitization, thereby potentiating the response to glutamate. nih.govresearchgate.net

Structural and functional studies have revealed that many AMPA receptor PAMs bind at the interface between two subunits of the ligand-binding domain (LBD) dimer. nih.govresearchgate.netnih.gov This binding site is located on the twofold axis of molecular symmetry. researchgate.net By binding to this dimer interface, PAMs can stabilize the "clamshell" of the LBD in its closed, glutamate-bound conformation. researchgate.net This stabilization is thought to be the mechanism that slows deactivation and potentiates the receptor's current. nih.govresearchgate.net The formation and subsequent decoupling of this dimer interface is a key conformational change that controls channel opening and desensitization. nih.gov PAMs effectively "lock" the interface together, prolonging the active state. nih.gov

Compounds like aniracetam (B1664956) and CX614 have been shown to bind to this common site at the dimer interface. nih.govresearchgate.net The development of PAMs is of therapeutic interest for cognitive disorders and depression, as they can enhance synaptic strength. nih.govmdpi.com

Voltage-gated sodium channels (Nav channels) are essential for the initiation and propagation of action potentials in excitable cells like neurons. nih.govfrontiersin.org Blockers of these channels are used as local anesthetics and for treating conditions like epilepsy and chronic pain. nih.gov The Nav1.7 subtype, in particular, has been strongly linked to pain sensation, making it a key target for the development of new analgesics. nih.govnih.gov

The sulfonamide moiety present in this compound is a chemical feature found in a series of compounds designed to modulate Nav1.7 activity. nih.gov These sulfonamides have been investigated for their potential as treatments for pain-related disorders. nih.gov Similarly, a class of compounds described as phenethyl nicotinamides has been developed as potent Nav1.7 channel blockers. nih.gov These studies establish a clear link between the phenethyl scaffold and Nav channel modulation.

These blockers can interact with the channel pore, physically occluding the pathway for sodium ions. elifesciences.org Many channel blockers exhibit state-dependent binding, meaning they have a higher affinity for the open or inactivated states of the channel compared to the resting state. elifesciences.org This property allows for the selective targeting of highly active neurons, which is a desirable feature for therapeutic intervention.

Enzyme Inhibition and Allosteric Regulation

The therapeutic and biological activities of this compound and its analogs are rooted in their ability to interact with and modulate the function of various enzymes and regulatory proteins. These interactions can range from direct competitive inhibition within an enzyme's active site to more complex allosteric modulation of protein complexes. The following sections detail the primary molecular mechanisms through which these sulfonamide-based compounds exert their effects.

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Modulation (Inverse Agonism/Agonism)

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation of T-helper 17 (Th17) cells. nih.govnih.gov These cells are crucial for immune responses but are also key drivers of autoimmune diseases due to their production of pro-inflammatory cytokines like IL-17. nih.govnih.gov Consequently, modulating the activity of RORγt is a promising therapeutic strategy for these conditions. nih.govnih.gov

The sulfonamide scaffold has been successfully utilized to develop potent and selective inverse agonists of RORγt. nih.govnih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In this case, sulfonamide-based inverse agonists bind to RORγt and suppress its transcriptional activity. nih.govresearchgate.net This action effectively blocks the differentiation of Th17 cells and inhibits the production of IL-17. researchgate.net Structure-activity relationship studies have led to the optimization of N-sulfonamide-tetrahydroquinolines and other sulfonamide derivatives, improving their metabolic stability while maintaining high potency as RORγt inverse agonists. nih.govnih.govacs.org

Table 3: Activity of Sulfonamide-Based RORγt Inverse Agonists

| Compound | Assay | Activity Metric (IC50) |

|---|---|---|

| Compound 13 (N-sulfonyl tetrahydroquinoline) | FRET Assay | 0.218 µM |

| Compound 6c (Carbazole carboxamide) | FRET Assay | 58.5 nM |

Data from research into the discovery of novel sulfonamide RORγt inverse agonists. researchgate.netacs.org

Carbonic Anhydrase Inhibition by Hybrid this compound Structures

Sulfonamides are a well-established and classical class of carbonic anhydrase (CA) inhibitors. nih.govtandfonline.com Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.com

The inhibitory mechanism involves the sulfonamide group (—SO₂NH₂) binding to the catalytic Zn(II) ion in the enzyme's active site in its deprotonated, anionic form. nih.gov The potency and isoform selectivity of these inhibitors are heavily influenced by the chemical nature of the "tail" attached to the sulfonamide core. acs.org By creating hybrid structures—for instance, by incorporating moieties like indole, chalcone, or a phenethyl group onto a benzenesulfonamide (B165840) scaffold—researchers can modulate the inhibitor's properties. nih.gov These appended tails can form additional interactions with amino acid residues within the active site cavity, which can enhance binding affinity and confer selectivity for one CA isoform over others (e.g., cytosolic hCA I and II versus tumor-associated hCA IX and XII). nih.govacs.org Therefore, a hybrid structure incorporating a phenethyl tail on a sulfonamide core would be expected to function as a carbonic anhydrase inhibitor, with its specific activity profile depending on its interactions within the target isoform's active site.

Table 4: Inhibition Constants (Ki) of Hybrid Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Compound 6d (Indolylchalcone-benzenesulfonamide hybrid) | 18.8 nM | < 100 nM | < 100 nM | - |

| Compound 6q (Indolylchalcone-benzenesulfonamide hybrid) | 38.3 nM | - | - | - |

| Compound 6o (Indolylchalcone-benzenesulfonamide hybrid) | - | - | - | 10.0 nM |

| Compound 6m (Indolylchalcone-benzenesulfonamide hybrid) | - | - | - | 25.3 nM |

Data from a study on indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids as CA inhibitors. nih.gov

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Biological Activity Assays for Phenethylsulfamide Derivatives

In vitro assays are fundamental in determining the initial biological activity of a compound at the molecular and cellular level. These assays provide crucial data on target engagement, functional activity, and potential therapeutic applications.

Receptor Binding Assays and Functional Readouts (e.g., GTPγS binding, cAMP accumulation, β-arrestin recruitment)

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. One notable phenethylsulfonamide derivative, a naltrindole (B39905) (NTI) analog designated as SYK-901, has been evaluated for its interaction with the δ-opioid receptor (DOR). Competitive binding assays using [³H]naltrindole were conducted to determine the binding affinity (Ki) of SYK-901. The results indicated that phenethylsulfonamide 9e (SYK-901) exhibited a strong binding affinity for the DOR. nih.govresearchgate.netnih.gov

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to characterize the functional nature of the ligand-receptor interaction (e.g., agonist, antagonist, inverse agonist). In studies with CHO cells expressing the human DOR, phenethylsulfonamide 9e (SYK-901) was identified as a full agonist with moderate potency. nih.govresearchgate.netnih.govmdpi.com The functional activity of this compound was quantified by its EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values in the [³⁵S]GTPγS binding assay. mdpi.com

Specifically, the phenethylsulfonamide naltrindole derivative (9e, SYK-901) demonstrated a Kᵢ value of 36.3 nM for the δ-opioid receptor. In the [³⁵S]GTPγS binding assay, it showed an EC₅₀ of 67.2 nM and an Eₘₐₓ of 101.4%, confirming its role as a full agonist at the DOR. mdpi.com

Table 1: In Vitro Activity of Phenethylsulfonamide Derivative SYK-901 at the δ-Opioid Receptor

| Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Receptor | Assay Type |

|---|---|---|---|---|---|

| Phenethylsulfonamide 9e (SYK-901) | 36.3 | 67.2 | 101.4 | δ-Opioid | [³⁵S]GTPγS Binding |

Data sourced from Hayakawa et al. (2020) mdpi.com

Information regarding the activity of this compound derivatives in cAMP accumulation assays and β-arrestin recruitment assays is not available in the provided search results.

Cell-Based Assays for Target Engagement and Downstream Pathway Activation (e.g., FLIPR, IL-1β reduction)

Cell-based assays are crucial for understanding how a compound affects cellular function in a more physiologically relevant context. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method often used to measure changes in intracellular calcium concentration, which is a common downstream signaling event for many G protein-coupled receptors. moleculardevices.comsigmaaldrich.commoleculardevices.comnih.gov Assays measuring the reduction of pro-inflammatory cytokines like interleukin-1β (IL-1β) are used to assess the anti-inflammatory potential of a compound. nih.govuminho.ptmdpi.comelifesciences.orgmesoscale.com

There is no specific information available in the provided search results regarding the evaluation of this compound derivatives in FLIPR or IL-1β reduction assays.

Antibacterial Efficacy Studies in Microbial Culture Models (e.g., against Staphylococcus aureus)

The antibacterial potential of new compounds is often evaluated against clinically relevant pathogens like Staphylococcus aureus. nih.govfrontiersin.org These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govbiomedpharmajournal.org

While some sulfonamide derivatives have been shown to possess antibacterial activity against S. aureus, with MIC values ranging from 32 to 512 μg/mL for different strains, specific data on the antibacterial efficacy of phenethylsulfonamide derivatives against Staphylococcus aureus is not available in the provided search results. nih.gov

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models that mimic human diseases. These studies are essential for evaluating the compound's efficacy and therapeutic potential in a whole-organism system.

Models for Neuroinflammatory Conditions (e.g., Alzheimer's disease preclinical models)

Preclinical models of Alzheimer's disease are used to investigate potential therapeutic agents that can mitigate the neuroinflammatory component of the disease. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov These models often involve the administration of agents that induce amyloid-beta plaques and neurofibrillary tangles, leading to cognitive deficits. mdpi.com

There is no specific information available in the provided search results regarding the assessment of this compound derivatives in in vivo models of Alzheimer's disease.

Models for Cognitive Dysfunction and Psychiatric Disorders (e.g., schizophrenia preclinical models)

Animal models of schizophrenia are utilized to study the cognitive deficits and other symptoms associated with the disorder. mpg.denih.govnih.govmdpi.com These models can be induced by pharmacological agents, such as NMDA receptor antagonists, which produce behavioral changes relevant to schizophrenia. nih.gov

There is no specific information available in the provided search results regarding the evaluation of phenethylsulfonamide derivatives in preclinical models of schizophrenia.

of this compound

Following a comprehensive review of publicly available scientific literature and research databases, no specific preclinical data was found for the chemical compound "this compound" within the requested contexts of metabolic disorder models, antimicrobial efficacy, pain and anti-tussive models, or fungicidal activity.

Extensive searches were conducted to identify studies evaluating the efficacy of this compound in the following areas:

Fungicidal Activity Assessment in Agricultural Contexts:No studies were located that evaluated the fungicidal activity of this compound against common agricultural pathogens such as Botrytis cinerea, Fusarium oxysporum, or Sclerotinia sclerotiorum.

Therefore, it is not possible to provide the requested detailed research findings or data tables for this compound's preclinical pharmacological evaluation, as no such information appears to be publicly documented.

Compound Names Mentioned

Advanced Research Methodologies and Computational Studies

Computer-Aided Drug Design (CADD) for Phenethylsulfamide Optimization

Computer-Aided Drug Design (CADD) employs a suite of computational tools to accelerate the drug discovery process. For this compound, CADD is instrumental in refining its structure to improve potency, selectivity, and other pharmacological properties by simulating its interaction with biological targets. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. westmont.edu For this compound derivatives, docking studies have been crucial in understanding their mechanism of action at receptors like the Retinoid-related orphan receptor gamma t (RORγt) and opioid receptors. nih.govresearchgate.netmdpi-res.com

In the context of RORγt, where a phenethylsulfonamide was identified as an inverse agonist, docking simulations help visualize how the compound fits within the ligand-binding pocket. nih.gov These models can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the sulfonamide moiety and specific amino acid residues. For example, the orientation of the phenethyl group within the binding site can influence interactions with hydrophobic residues, while the sulfonamide's oxygen atoms can act as hydrogen bond acceptors. nih.govnih.gov Analysis of these ligand-protein contacts helps explain the structural basis for the compound's activity and provides a rational approach for designing analogs with improved affinity or altered function. nih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a compound like this compound, a pharmacophore model would define the spatial relationships between key features such as aromatic rings, hydrophobic centers, and hydrogen bond donors/acceptors. researchgate.netresearchgate.net

Once a pharmacophore model is established based on an active compound like this compound, it can be used as a 3D query to perform virtual screening of large compound libraries. researchgate.netyoutube.com This process rapidly identifies other molecules that match the pharmacophore and are therefore more likely to be active at the same target. youtube.com This approach has been successfully applied in the discovery of novel ligands for targets such as opioid receptors, where derivatives of naltrindole (B39905) (NTI) including sulfonamides have been investigated. researchgate.netmdpi.com By filtering databases for molecules that fit the pharmacophoric requirements of this compound derivatives, researchers can efficiently prioritize candidates for synthesis and biological testing. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its target over time, complementing the static picture offered by molecular docking. researchgate.netstanford.edugithub.io By simulating the physical movements of atoms and molecules, MD can be used to assess the stability of the binding pose of this compound within a receptor's active site. researchgate.net These simulations, which can run for nanoseconds or longer, help confirm that the interactions predicted by docking are maintained over time. researchgate.netresearchgate.net

MD simulations are also invaluable for analyzing the conformational changes that both the ligand and the protein undergo upon binding. stanford.edumdpi-res.com For instance, simulations can show how the binding of a phenethylsulfonamide inverse agonist to RORγt might induce or stabilize a specific conformation of the receptor that prevents the recruitment of co-activator proteins, a key step in its mechanism of action. nih.govresearchgate.net This detailed understanding of the binding dynamics and associated conformational changes is critical for the rational optimization of lead compounds. mdpi-res.com

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques provide direct experimental validation for the insights gained from computational studies, offering quantitative data on binding and high-resolution structural information.

Radiometric binding assays are a fundamental tool for quantifying the affinity of a ligand for its receptor. merckmillipore.comrevvity.comeuropeanpharmaceuticalreview.com These assays typically involve a competitive binding format where the test compound (e.g., this compound) competes with a known radiolabeled ligand for binding to the target receptor. merckmillipore.com The amount of radioactivity displaced by the test compound is used to determine its binding affinity, commonly expressed as an IC₅₀ (inhibitory concentration 50%) or Kᵢ (inhibition constant). nih.gov

This technique has been extensively used to characterize phenethylsulfonamide and its analogs. For example, a radiometric binding assay was used to measure the displacement of [³H₂]25-hydroxycholesterol from the RORγt ligand-binding domain, which determined the binding affinity of a phenethylsulfonamide inverse agonist. nih.gov Similarly, the affinities of various sulfonamide-type naltrindole derivatives for the δ, μ, and κ opioid receptors were evaluated using competitive binding assays with specific radioligands. nih.govmdpi.com

Table 1: Receptor Binding and Functional Activity Data for Representative Sulfonamides

| Compound | Target Receptor | Assay Type | Measured Value | Efficacy |

| Phenethylsulfonamide (9) | RORγc | Radiometric Binding (IC₅₀) | 310 nM | -64% (Inverse Agonist) |

| Phenethylsulfonamide (9e) | δ-opioid receptor (DOR) | [³⁵S]GTPγS Binding | Moderate Potency | Full Agonist |

| Phenylsulfonamide (3) | RORγc | Radiometric Binding (IC₅₀) | 69 nM | +35% (Agonist) |

| Benzylsulfonamide (4) | RORγc | Radiometric Binding (IC₅₀) | 11 nM | -99% (Inverse Agonist) |

| Cyclopropylsulfonamide (9f) | δ-opioid receptor (DOR) | Radioligand Binding (Kᵢ) | 7.44 nM | Inverse Agonist |

Data sourced from studies on RORγc and δ-opioid receptor modulators. nih.govresearchgate.netmdpi.com

Structural biology techniques like X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) provide atomic-level resolution images of ligand-protein complexes. researchgate.netyoutube.com While computational models offer predictions, these experimental structures provide definitive proof of the binding mode. youtube.com

Co-crystallography involves crystallizing the target protein while it is in a complex with the ligand of interest. Subsequent X-ray diffraction analysis reveals the precise three-dimensional structure of the ligand within the binding site. youtube.com For example, co-crystal structures of RORγt with sulfonamide-based ligands have been instrumental in revealing how minor structural changes can switch a compound from an agonist to a potent inverse agonist. nih.gov Such structures show the exact conformational changes in the protein, such as the movement of critical alpha-helices (e.g., helix 12), which are induced by the ligand and are responsible for its mechanism of action. nih.gov

Similarly, Cryo-EM has become a powerful tool for determining the structure of large protein complexes, such as G protein-coupled receptors (GPCRs) like the opioid receptors, in complex with their ligands. nih.govresearchgate.net Elucidating the structure of a receptor like the δ-opioid receptor in complex with a this compound derivative would provide invaluable information to guide further drug design and optimization efforts. researchgate.net

Future Directions and Emerging Research Avenues for Phenethylsulfamide

Development of Novel Phenethylsulfamide Derivatives with Enhanced Target Selectivity

A primary focus of future research is the rational design and synthesis of new this compound derivatives. The goal is to create molecules with improved affinity and selectivity for their biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects. This involves modifying the core this compound structure to optimize interactions with specific receptor subtypes or enzymes.

A sophisticated strategy to enhance the therapeutic profile of this compound involves creating conjugate and hybrid molecules. This approach links the this compound pharmacophore to another functional moiety to achieve synergistic effects, improved targeting, or modified pharmacokinetic properties. rsc.org

Hybrid Molecules: This strategy involves combining the this compound structure with another pharmacologically active compound into a single chemical entity. rsc.org For instance, a hybrid of this compound with a known analgesic could result in a dual-action compound with potentially enhanced pain-relieving properties and a lower side-effect profile than either component administered separately. Research into hybrid compounds of other scaffolds, such as 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, has shown promise in inhibiting enzymes like acetylcholinesterase, suggesting a viable path for creating novel therapeutic agents. mdpi.com

Conjugate Molecules: In this approach, this compound could be conjugated to a targeting ligand, such as an antibody or a peptide, that directs the molecule to specific cells or tissues. This is particularly relevant for increasing the concentration of the drug at the site of action while minimizing systemic exposure. Another strategy is the "Trojan Horse" approach, where the drug is attached to a molecule that is actively transported into cells, such as through siderophore transporters in bacteria. rsc.org This could expand the utility of this compound derivatives against challenging pathogens.

The design of these complex molecules relies heavily on computational modeling and a deep understanding of structure-activity relationships (SAR).

Exploration of Biased Agonism and Polypharmacology Concepts within this compound Chemical Space

Modern pharmacology is moving beyond the simple agonist/antagonist model to embrace more nuanced concepts like biased agonism and polypharmacology. The this compound chemical space is a fertile ground for exploring these ideas.

Biased Agonism: Many receptors, particularly G-protein-coupled receptors (GPCRs), can activate multiple downstream signaling pathways. Biased agonists are ligands that preferentially activate one pathway over others. researchgate.net This functional selectivity can be harnessed to develop drugs that elicit a desired therapeutic effect while avoiding pathways that lead to adverse effects. researchgate.netmedpath.com For example, research on naltrindole (B39905) (NTI) derivatives, which share a sulfonamide feature, has shown that modifications can lead to a wide range of activities from full agonists to full inverse agonists at the delta-opioid receptor (DOR). mdpi.comresearchgate.net A specific phenethylsulfonamide derivative, SYK-901, was identified as a full DOR agonist. mdpi.comresearchgate.netresearchgate.net Future research could focus on designing this compound derivatives that are biased agonists, for example, at opioid receptors, to achieve potent analgesia with reduced risk of respiratory depression or dependence. researchgate.netresearchgate.net

Polypharmacology: This concept involves designing drugs that intentionally interact with multiple targets to achieve a greater therapeutic effect, particularly for complex diseases. nih.gov Rather than the "one target, one drug" paradigm, polypharmacology acknowledges that hitting multiple nodes in a disease network can be more effective. nih.gov Evidence suggests that some sulfamides, like N,N′-di-phenethylsulfamide, exhibit a multi-target profile, showing affinity for voltage-gated sodium channels alongside other potential targets, contributing to their anticonvulsant activity. conicet.gov.ar Future work will likely involve systematically screening this compound libraries against a wide range of targets to identify and optimize polypharmacological profiles for conditions like epilepsy, chronic pain, and psychiatric disorders. conicet.gov.ar

Table 1: Investigational Phenethylsulfonamide Derivatives and Their Observed Activities

| Compound ID | Derivative Type | Target(s) | Observed Activity | Potential Application |

| SYK-901 | Phenethylsulfonamide | δ-opioid receptor (DOR) | Full Agonist mdpi.comresearchgate.netresearchgate.net | Pain Research |

| N,N′-di-phenethylsulfamide | Sulfamide | Voltage-gated sodium channels | Anticonvulsant activity conicet.gov.ar | Epilepsy, Neuropathic Pain |

Integration of Multi-Omics Data in this compound Research for Systems-Level Understanding

To fully comprehend the biological effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems-biology approach analyzes the complex interactions across different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of a drug's mechanism of action. nih.govmdpi.com

Genomics and Transcriptomics: Can reveal how this compound derivatives alter gene expression. This can help identify the primary targets and also uncover off-target effects and downstream signaling cascades.

Proteomics: Provides insight into changes in protein levels and post-translational modifications following drug treatment, confirming target engagement and identifying affected pathways. nih.gov

Metabolomics: Studies the impact on the metabolome, revealing how the drug affects cellular metabolism and identifying biomarkers of drug response or toxicity. nih.gov

By integrating these datasets, researchers can move beyond a single-target focus to understand the network-level effects of this compound compounds. genedata.com This comprehensive view is crucial for predicting efficacy, understanding potential side effects, and identifying patient populations that are most likely to respond to treatment. uv.es Publicly available databases like the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA) serve as valuable resources for this type of integrative analysis. nih.govnih.gov

Translational Research Pathways from Preclinical Discoveries to Investigational New Chemical Entities

The ultimate goal of drug discovery is to translate promising laboratory findings into new medicines. For this compound derivatives, this involves a structured translational research pathway to bridge the gap between preclinical discoveries and their designation as Investigational New Chemical Entities (INCEs). This pathway is a high-risk endeavor, with significant attrition, particularly in the early stages. acmedsci.ac.uk

The key phases in this preclinical pathway include:

Lead Optimization: Promising "hit" compounds from initial screenings are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves extensive structure-activity relationship (SAR) studies.

In Vitro and Ex Vivo Pharmacological Profiling: Optimized lead candidates are rigorously tested in a variety of cell-based assays and isolated tissues to confirm their mechanism of action, potency, and selectivity.

Preclinical Animal Models: Compounds that perform well in vitro are advanced into animal models of the target disease. contrast-consortium.nl These studies are crucial for demonstrating in vivo efficacy and establishing a preliminary therapeutic window. This phase often uses rodent models initially, and may progress to larger animal models if warranted. contrast-consortium.nl

Pharmacokinetics and Toxicology Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the candidate drug are thoroughly investigated. ivybraintumorcenter.org Concurrently, comprehensive toxicology studies are conducted in animals to identify any potential safety concerns and to determine a safe starting dose for potential future human trials. nih.gov

Successfully navigating these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA, a critical step toward becoming an INCE. acmedsci.ac.ukresearchgate.net The entire process requires a multidisciplinary, collaborative effort between chemists, biologists, pharmacologists, and toxicologists. acmedsci.ac.uk

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Critical Notes |

|---|---|---|

| Reaction Temperature | 40–60°C | Exothermic; requires cooling |

| Solvent Ratio | 3:1 DCM:Methanol | Affects yield and purity |

| Catalyst | Pyridine (10 mol%) | Excess reduces product stability |

Basic: How should this compound’s pharmacological activity be initially validated in vitro?

Answer:

- Target Selection : Prioritize enzymes or receptors implicated in prior sulfonamide studies (e.g., carbonic anhydrase isoforms) .

- Dose-Response Curves : Use 6–8 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., acetazolamide for CA inhibition) .

- Data Triangulation : Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to minimize false positives .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Answer:

- Force Field Calibration : Re-evaluate molecular dynamics simulations using experimentally derived parameters (e.g., solvation free energy from ITC) .

- Structural Dynamics : Perform X-ray crystallography or cryo-EM to assess binding pocket flexibility, which may explain discrepancies .

- Statistical Analysis : Apply Bayesian inference to quantify uncertainty in docking scores vs. experimental Ki values .

Q. Example Workflow :

Run MD simulations with AMBER22.

Compare predicted ΔG with SPR-measured binding kinetics.

Iteratively refine computational models using experimental outliers.

Advanced: What strategies optimize this compound’s selectivity in complex biological matrices (e.g., serum)?

Answer:

- Sample Pretreatment : Use solid-phase extraction (C18 columns) to isolate this compound from interfering metabolites .

- LC-MS/MS Optimization : Employ MRM transitions (e.g., m/z 215→152) with isotope-labeled internal standards (d₄-phenethylsulfamide) .

- Matrix Effects : Quantify ion suppression/enhancement via post-column infusion .

Advanced: How should conflicting toxicity data from animal models be analyzed to inform human risk assessment?

Answer:

- Meta-Analysis : Aggregate data across studies (species, dosing regimens) using random-effects models to identify covariates (e.g., metabolic rate differences) .

- Pathway Enrichment : Apply RNA-seq to identify conserved toxicological pathways (e.g., oxidative stress response) .

- Dose Translation : Use allometric scaling (e.g., body surface area) to extrapolate rodent NOAEL to human equivalents .

Basic: What are the best practices for reporting this compound’s physicochemical properties in manuscripts?

Answer:

- Standardized Metrics : Include logP (measured via shake-flask), pKa (potentiometric titration), and aqueous solubility (HPLC-UV) .

- Data Presentation : Use tables for raw values and figures for trends (e.g., pH-solubility profile) . Avoid duplicating data in text and visuals .

- Uncertainty Reporting : Provide SD/SE for ≥3 replicates .

Advanced: How can machine learning improve this compound’s SAR without overfitting to limited datasets?

Answer:

- Feature Engineering : Incorporate 3D molecular descriptors (e.g., ESP charges, solvent-accessible surface area) alongside 2D fingerprints .

- Regularization : Apply L1/L2 penalties in neural networks to penalize redundant features .

- Cross-Validation : Use leave-one-cluster-out (LOCO) to test generalizability across structural clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.